molecular formula C21H36N2O4 B5971591 1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol

1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B5971591
M. Wt: 380.5 g/mol
InChI Key: FMTWRMGQLUCQLB-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a diethylamino group, a piperidinylmethyl group, and a methoxyphenoxy group

Preparation Methods

The synthesis of 1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with formaldehyde to form a hydroxymethylpiperidine intermediate.

    Attachment of the Methoxyphenoxy Group: The intermediate is then reacted with 2-methoxyphenol in the presence of a suitable catalyst to form the methoxyphenoxy derivative.

    Introduction of the Diethylamino Group: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, modulating their activity. The piperidinylmethyl group can enhance the compound’s binding affinity and specificity. The methoxyphenoxy group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol include:

    1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-hydroxyphenoxy]propan-2-ol: Differing by the presence of a hydroxyl group instead of a methoxy group.

    1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-chlorophenoxy]propan-2-ol: Differing by the presence of a chlorine atom instead of a methoxy group.

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O4/c1-4-22(5-2)14-19(25)16-27-21-12-18(6-7-20(21)26-3)13-23-10-8-17(15-24)9-11-23/h6-7,12,17,19,24-25H,4-5,8-11,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTWRMGQLUCQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=CC(=C1)CN2CCC(CC2)CO)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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